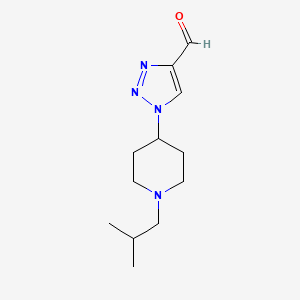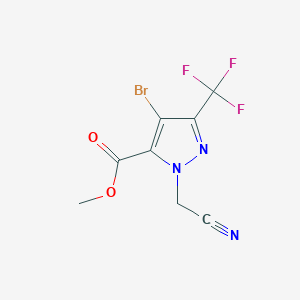
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile is a heterocyclic organic compound that features a naphthalene ring fused to an imidazole ring with an acetonitrile group attached
Métodos De Preparación
The synthesis of 2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Análisis De Reacciones Químicas
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the naphthalene ring can intercalate with DNA, affecting gene expression . These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile can be compared with other similar compounds, such as:
2-Naphthalenethiol: This compound features a thiol group instead of an imidazole ring and is used in different applications, such as photonic devices.
1H-Indazole derivatives: These compounds share the imidazole ring but differ in the attached aromatic systems and are known for their medicinal properties.
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE): This compound is used as a fragrance ingredient and has a different structural framework compared to this compound.
Propiedades
Fórmula molecular |
C15H11N3 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-(2-naphthalen-2-yl-1H-imidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-8-7-14-10-17-15(18-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7H2,(H,17,18) |
Clave InChI |
RRHDZPPPPWJSEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(N3)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)




![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)





